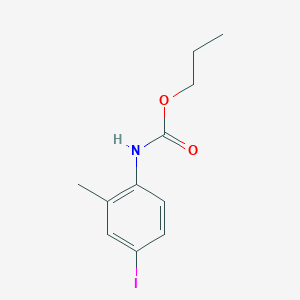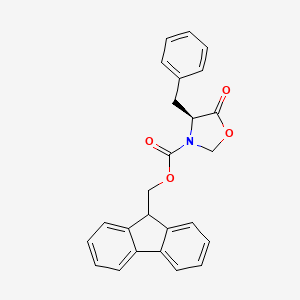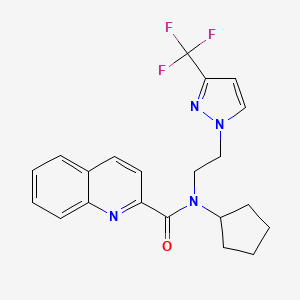
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide is a complex organic compound characterized by a quinoline core with a variety of functional groups attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide can be achieved through multiple synthetic routes. One common method involves the cyclization of an appropriate quinoline derivative with a substituted pyrazole in the presence of a base. The reaction conditions typically require a solvent such as dichloromethane or dimethylformamide, and may involve a catalyst such as palladium or copper salts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes to produce larger quantities. This generally requires optimization of reaction conditions to increase yield and purity, as well as the development of cost-effective and efficient processes. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide is known to undergo various types of chemical reactions including:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to alter the compound's structure by removing oxygen or adding hydrogen.
Substitution: : Substitution reactions can replace existing groups with different functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: : Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce quinoline-2-carboxylic acid derivatives, while reduction could yield various hydrogenated products.
Scientific Research Applications
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide finds applications in several areas:
Chemistry: : As a building block in organic synthesis and the development of new materials.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: : Used in the development of agrochemicals, dyes, and other specialized products.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with its targets. The pyrazole and quinoline moieties allow it to interact with proteins, enzymes, or receptors, modulating their activity. Pathways involved include inhibition or activation of specific enzymes, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and pyrazole-containing molecules. These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications. Examples include:
N-cyclopentyl-N-(2-(1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide
N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c22-21(23,24)19-11-12-27(26-19)13-14-28(16-6-2-3-7-16)20(29)18-10-9-15-5-1-4-8-17(15)25-18/h1,4-5,8-12,16H,2-3,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKIWVHGHHKWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
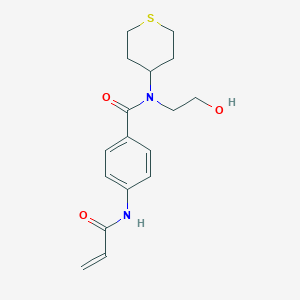
![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)
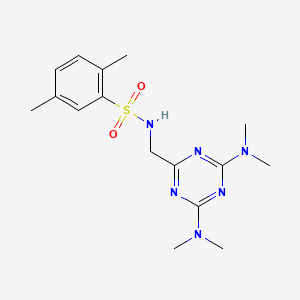
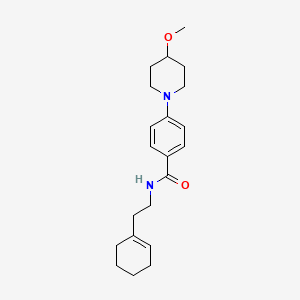
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2751489.png)
![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)
![(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2751493.png)

